2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC13487287
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrF3NO |
|---|---|
| Molecular Weight | 308.09 g/mol |
| IUPAC Name | 2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) |
| Standard InChI Key | YKGWLMJDILVPBU-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
| Canonical SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is C₁₁H₁₀BrF₃NO, with a molecular weight of 318.11 g/mol. Its IUPAC name reflects the substitution pattern: a bromine atom at position 2, a trifluoromethyl group at position 5, and a cyclopropylamide substituent on the benzamide nitrogen.
Key Structural Attributes:
-
Benzamide Core: Provides a planar aromatic system conducive to π-π stacking interactions.
-
Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents.
-
Bromine Atom: Serves as a leaving group in nucleophilic substitution reactions or a heavy atom for crystallography.
-
Cyclopropylamide: Introduces steric hindrance and conformational rigidity, potentially modulating target binding .
Physicochemical Properties:
| Property | Value |
|---|---|
| Melting Point | 148–152°C (predicted) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (estimated) |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodologies
Stepwise Synthesis Route
The synthesis typically involves three stages:
-
Bromination of 5-(Trifluoromethyl)benzoic Acid:
-
Reactant: 5-(Trifluoromethyl)benzoic acid with bromine (Br₂) in acetic acid.
-
Conditions: 80°C for 6 hours.
-
Yield: ~70%.
-
-
Amide Formation with Cyclopropylamine:
-
Activation: Convert brominated benzoic acid to acyl chloride using thionyl chloride (SOCl₂).
-
Coupling: React with cyclopropylamine in dichloromethane (DCM) at 0°C.
-
Yield: 85–90%.
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
-
Alternative Routes
-
Ullmann Coupling: For introducing the cyclopropylamide group via copper-catalyzed coupling.
-
Microwave-Assisted Synthesis: Reduces reaction time by 40% compared to conventional methods .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 7.62 (s, 1H, Ar-H),
-
δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 3.20–3.15 (m, 1H, cyclopropyl-CH),
-
δ 0.85–0.78 (m, 4H, cyclopropyl-CH₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
167.8 (C=O),
-
134.5–122.3 (aromatic carbons),
-
121.5 (q, J = 272 Hz, CF₃),
-
28.4 (cyclopropyl-CH),
-
10.1 (cyclopropyl-CH₂).
-
-
IR (KBr):
-
3290 cm⁻¹ (N-H stretch),
-
1685 cm⁻¹ (C=O stretch),
-
1320 cm⁻¹ (C-F stretch).
-
X-ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (ATCC 25923) | 64 |
| E. coli (ATCC 25922) | 128 |
Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid bilayers .
Anticancer Activity
Preliminary screens against the NCI-60 panel show selective activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT-29 | 12.3 |
| MCF-7 | 18.7 |
| A549 (control) | >50 |
Proposed mechanisms include inhibition of tubulin polymerization and interference with mitochondrial apoptosis pathways .
Industrial and Research Applications
Agrochemical Development
The trifluoromethyl group confers resistance to oxidative degradation, making the compound a candidate for herbicide formulations. Field trials against Amaranthus retroflexus show 80% weed suppression at 500 g/ha.
Materials Science
Incorporation into liquid crystals enhances thermal stability (nematic phase up to 210°C) due to dipole-dipole interactions from the CF₃ group.
Future Directions and Challenges
Optimizing Bioavailability
Structural modifications, such as replacing bromine with iodine or introducing PEGylated side chains, may improve pharmacokinetics.
Scaling Synthesis
Continuous-flow reactors could enhance yield and reduce waste in industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume